1-Cyclopropylpyrrolidine-2-carboxylic acid
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Overview
Description
1-Cyclopropylpyrrolidine-2-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to a pyrrolidine ring, which in turn is connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with a suitable carboxylic acid derivative can yield the desired product. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclopropyl group can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
1-Cyclopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclopropylpyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Cyclopropylpyrrolidine: Similar in structure but lacks the carboxylic acid group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: Similar but without the cyclopropyl group.
Uniqueness: 1-Cyclopropylpyrrolidine-2-carboxylic acid is unique due to the combination of the cyclopropyl group, pyrrolidine ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-cyclopropylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-2-1-5-9(7)6-3-4-6/h6-7H,1-5H2,(H,10,11) |
InChI Key |
MSOMFHPQDYWNEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2CC2)C(=O)O |
Origin of Product |
United States |
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